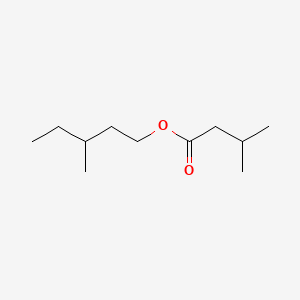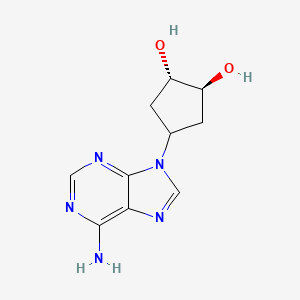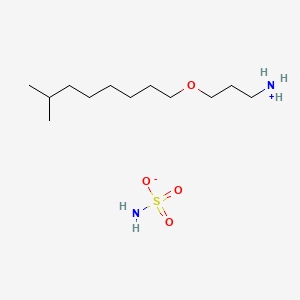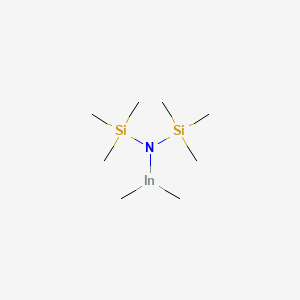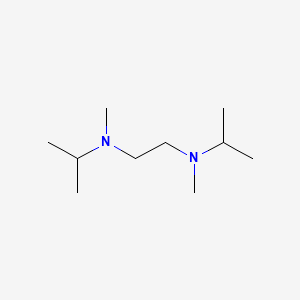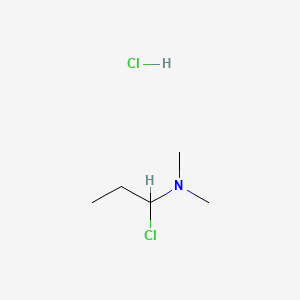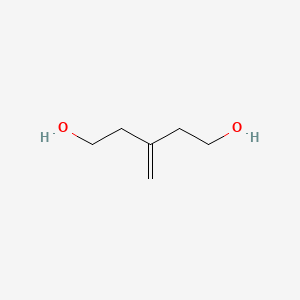
Peroxide, 2-methyl-1-oxopropyl nitro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, 2-methyl-1-oxopropyl nitro is a chemical compound with the molecular formula C4H7NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both peroxide and nitro functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 2-methyl-1-oxopropyl nitro typically involves the reaction of 2-methyl-1-oxopropyl chloride with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, 2-methyl-1-oxopropyl nitro undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Both the peroxide and nitro groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron, tin, or zinc in the presence of acid are used to reduce the nitro group.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The reduction of the nitro group results in the formation of amines.
Substitution: The products vary depending on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Peroxide, 2-methyl-1-oxopropyl nitro has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Peroxide, 2-methyl-1-oxopropyl nitro involves the interaction of its functional groups with specific molecular targets. The peroxide group can generate reactive oxygen species, which can oxidize cellular components and disrupt normal cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peroxide, 2-methyl-1-oxopropyl: Lacks the nitro group, making it less reactive in certain types of reactions.
Nitro, 2-methyl-1-oxopropyl: Lacks the peroxide group, limiting its use in oxidation reactions.
Uniqueness
Peroxide, 2-methyl-1-oxopropyl nitro is unique due to the presence of both peroxide and nitro groups, which confer a wide range of reactivity and versatility. This dual functionality makes it a valuable compound in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
65424-60-4 |
|---|---|
Molekularformel |
C4H7NO5 |
Molekulargewicht |
149.10 g/mol |
IUPAC-Name |
nitro 2-methylpropaneperoxoate |
InChI |
InChI=1S/C4H7NO5/c1-3(2)4(6)9-10-5(7)8/h3H,1-2H3 |
InChI-Schlüssel |
BDNFHGUXBRZLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



